
3-(5,6,7,8-Tetrahydro-1-naphthyloxy)-1,2-propanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5,6,7,8-Tetrahydro-1-naphthyloxy)-1,2-propanediol is a chemical compound that belongs to the class of naphthyloxy derivatives. This compound is characterized by the presence of a naphthalene ring system that is partially hydrogenated, making it a tetrahydronaphthalene derivative. The compound also contains a propanediol moiety, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6,7,8-Tetrahydro-1-naphthyloxy)-1,2-propanediol typically involves the reaction of a naphthyloxy precursor with a propanediol derivative. One common method involves the use of ethyl 2-(8-oxo-5,6,7,8-tetrahydro-1-naphthyloxy)acetate as a starting material. This compound undergoes a series of reactions, including photocyclization and hydrogenation, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis process.
化学反応の分析
Types of Reactions
3-(5,6,7,8-Tetrahydro-1-naphthyloxy)-1,2-propanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The hydroxyl groups in the propanediol moiety can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce fully hydrogenated naphthalene derivatives.
科学的研究の応用
3-(5,6,7,8-Tetrahydro-1-naphthyloxy)-1,2-propanediol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(5,6,7,8-Tetrahydro-1-naphthyloxy)-1,2-propanediol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The propanediol moiety may play a role in enhancing the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
類似化合物との比較
Similar Compounds
5,6,7,8-Tetrahydro-1,6,7-naphthalenetriols: These compounds share a similar naphthalene ring system but differ in the number and position of hydroxyl groups.
Ethyl 2-(8-oxo-5,6,7,8-tetrahydro-1-naphthyloxy)acetate: A precursor used in the synthesis of the target compound.
Uniqueness
3-(5,6,7,8-Tetrahydro-1-naphthyloxy)-1,2-propanediol is unique due to its specific combination of a tetrahydronaphthalene ring and a propanediol moiety. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
特性
CAS番号 |
63991-83-3 |
|---|---|
分子式 |
C13H18O3 |
分子量 |
222.28 g/mol |
IUPAC名 |
3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)propane-1,2-diol |
InChI |
InChI=1S/C13H18O3/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13/h3,5,7,11,14-15H,1-2,4,6,8-9H2 |
InChIキー |
AHBRRAXTNYHHPH-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C=CC=C2OCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Methoxyphenyl)methylidene]butanedioic acid](/img/structure/B13951647.png)
![methyl 5-hydroxy-3-p-tolyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate](/img/structure/B13951652.png)

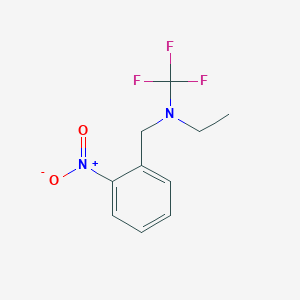
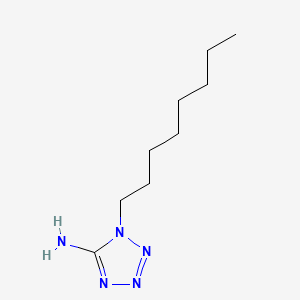
![(6-Chlorobenzo[d]thiazol-2-yl)methanol](/img/structure/B13951676.png)
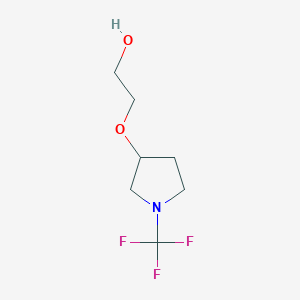
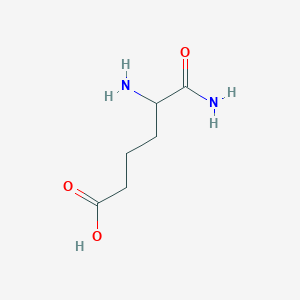
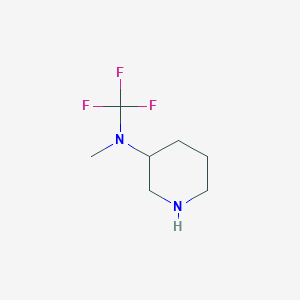

![1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone](/img/structure/B13951691.png)
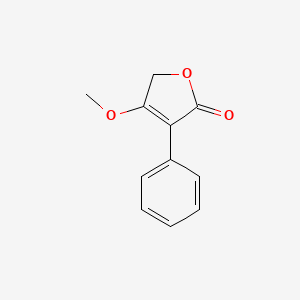
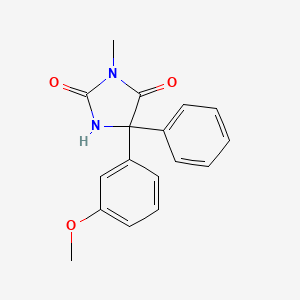
![3-Isopropyl-2H-benzo[b][1,4]oxazine](/img/structure/B13951700.png)
